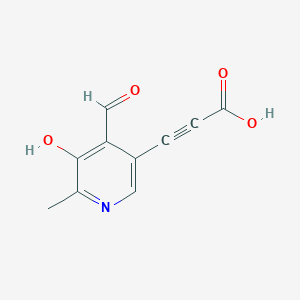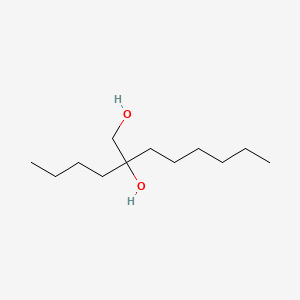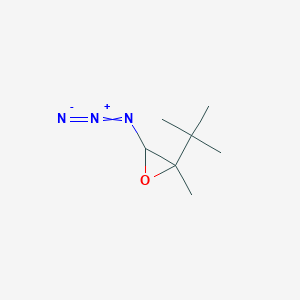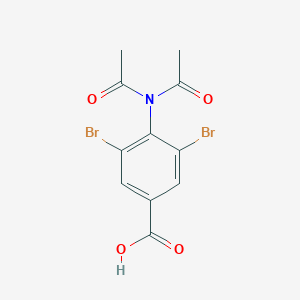
3,5-Dibromo-4-(diacetylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-(diacetylamino)benzoic acid: is a chemical compound with the molecular formula C11H9Br2NO4 and a molecular weight of 379.001 Da This compound is characterized by the presence of two bromine atoms, a diacetylamino group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then reacted with acetic anhydride and a suitable amine to introduce the diacetylamino group, resulting in the formation of 3,5-Dibromo-4-(diacetylamino)benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-(diacetylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
3,5-Dibromo-4-(diacetylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-(diacetylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and diacetylamino group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the diacetylamino group.
3,5-Dibromobenzoic acid: Similar in structure but lacks both the hydroxy and diacetylamino groups.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a diacetylamino group.
Uniqueness
3,5-Dibromo-4-(diacetylamino)benzoic acid is unique due to the presence of both bromine atoms and the diacetylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63561-44-4 |
|---|---|
Formule moléculaire |
C11H9Br2NO4 |
Poids moléculaire |
379.00 g/mol |
Nom IUPAC |
3,5-dibromo-4-(diacetylamino)benzoic acid |
InChI |
InChI=1S/C11H9Br2NO4/c1-5(15)14(6(2)16)10-8(12)3-7(11(17)18)4-9(10)13/h3-4H,1-2H3,(H,17,18) |
Clé InChI |
NCLBSGKQCSWSFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=C(C=C1Br)C(=O)O)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
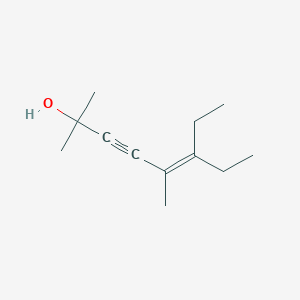
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
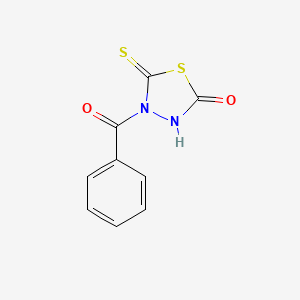

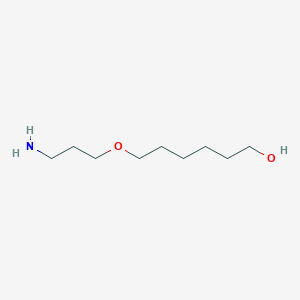
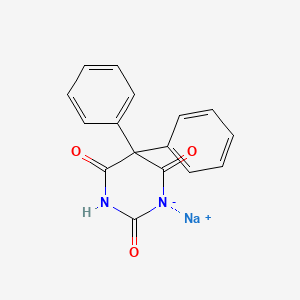
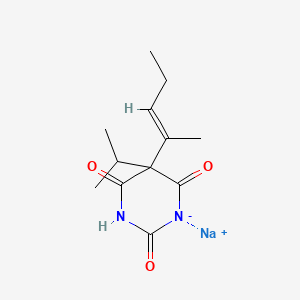
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
